molecular formula C41H44N2O20 B12782978 10-Carboxypradimicin A CAS No. 153619-29-5

10-Carboxypradimicin A

Cat. No.: B12782978
CAS No.: 153619-29-5
M. Wt: 884.8 g/mol
InChI Key: IFMCWMDIILMOIM-FGURBXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Carboxypradimicin A is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the pradimicin family, which is characterized by its antibiotic properties. This compound is particularly interesting due to its carboxyl functional group, which plays a crucial role in its chemical behavior and biological activity.

Properties

CAS No.

153619-29-5

Molecular Formula

C41H44N2O20

Molecular Weight

884.8 g/mol

IUPAC Name

(5S,6S)-2-[[(1R)-1-carboxyethyl]carbamoyl]-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-10-carboxylic acid

InChI

InChI=1S/C41H44N2O20/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(59-5)24(39(57)58)32(51)23(15)26(14)45)28(47)35(16)62-41-34(53)36(25(42-4)12(3)61-41)63-40-33(52)29(48)17(44)9-60-40/h6-8,11-12,17,25,28-29,33-36,40-42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)(H,57,58)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,40+,41+/m1/s1

InChI Key

IFMCWMDIILMOIM-FGURBXLXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C(=O)O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C(=O)O)OC)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

Preparation Methods

The synthesis of 10-Carboxypradimicin A involves several steps, including the oxidation of specific precursors. One common method is the oxidation of a substituted alkylbenzene using potassium permanganate (KMnO₄), which yields a substituted benzoic acid . Another method involves the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to form carboxylic acids . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

10-Carboxypradimicin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 10-Carboxypradimicin A can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

10-Carboxypradimicin A has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Its antibiotic properties make it a valuable compound for studying bacterial resistance and developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 10-Carboxypradimicin A involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, disrupting essential biological pathways in bacteria. This inhibition leads to the death of bacterial cells, making it an effective antibiotic. The molecular targets and pathways involved include enzymes responsible for cell wall synthesis and protein production .

Comparison with Similar Compounds

10-Carboxypradimicin A can be compared with other similar compounds, such as:

The uniqueness of 10-Carboxypradimicin A lies in its specific structure and the presence of the carboxyl functional group, which enhances its chemical reactivity and biological activity.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of 10-Carboxypradimicin A?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, with mobile phase optimization (e.g., acetonitrile/water gradients) to resolve degradation products .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C) and Mass Spectrometry (MS) should be employed for structural confirmation. Report solvent systems, instrument parameters, and calibration standards to ensure reproducibility .
  • X-ray crystallography may be used if single crystals are obtainable, with detailed reporting of unit cell parameters and refinement statistics .

Q. How can researchers design a baseline study to evaluate the antimicrobial activity of 10-Carboxypradimicin A?

Methodological Answer:

  • Use standardized microbial strains (e.g., ATCC strains) and include positive controls (e.g., known antifungals like amphotericin B) to contextualize efficacy .
  • Employ broth microdilution assays (CLSI guidelines) for Minimum Inhibitory Concentration (MIC) determination. Specify incubation conditions, inoculum size, and solvent controls (e.g., DMSO) to mitigate confounding factors .
  • Include time-kill kinetics experiments to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How should researchers address contradictory data on 10-Carboxypradimicin A’s mechanism of action across studies?

Methodological Answer:

  • Conduct a systematic review (Cochrane guidelines) to aggregate and appraise existing evidence, focusing on experimental conditions (e.g., pH, temperature) that may explain discrepancies .
  • Use genetic knockout models (e.g., yeast deletion libraries) to identify target pathways. Pair with proteomic profiling (e.g., LC-MS/MS) to map binding partners .
  • Apply meta-analysis to quantify heterogeneity and subgroup differences (e.g., fungal species, compound concentrations) using tools like RevMan or R’s metafor package .

Q. What experimental strategies can elucidate the pharmacokinetic properties of 10-Carboxypradimicin A in vivo?

Methodological Answer:

  • Pharmacokinetic (PK) studies in rodent models should include compartmental modeling (e.g., non-linear mixed-effects modeling with Monolix) to estimate absorption, distribution, metabolism, and excretion (ADME) parameters .
  • Use radiolabeled analogs (e.g., 14C^{14}C-tagged 10-Carboxypradimicin A) for tissue distribution studies. Validate assays with LC-MS/MS to detect metabolites .
  • Incorporate toxicokinetic endpoints (e.g., organ histopathology, serum biomarkers) to assess safety margins .

Q. How can researchers optimize the synthesis of 10-Carboxypradimicin A to improve yield and scalability for experimental use?

Methodological Answer:

  • Screen precursor analogs (e.g., varying acyl side chains) using Design of Experiments (DoE) methodologies (e.g., factorial designs) to identify critical reaction parameters .
  • Employ biocatalytic approaches (e.g., engineered enzymes) for stereoselective modifications. Monitor reaction progress via in-line FTIR or Raman spectroscopy .
  • Validate scalability in bench-scale bioreactors (e.g., 10 L batches) with real-time pH and dissolved oxygen control .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in 10-Carboxypradimicin A studies?

Methodological Answer:

  • Fit logistic regression models or four-parameter Hill equations to dose-response curves. Report EC50EC_{50}, R2R^2, and confidence intervals .
  • Use Bland-Altman plots or Cohen’s kappa to assess inter-assay reproducibility, especially when comparing data across laboratories .
  • Apply Bayesian hierarchical models to pool data from multiple studies while accounting for variability .

Q. How can researchers validate the specificity of 10-Carboxypradimicin A’s interaction with proposed molecular targets?

Methodological Answer:

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KDK_D) and stoichiometry .
  • Use CRISPR-Cas9 knockout cell lines to confirm target dependency. Pair with rescue experiments (e.g., overexpression of wild-type targets) .
  • Conduct competitive binding assays with structurally related compounds to rule off-target effects .

Experimental Design and Reporting

Q. How should researchers frame hypotheses to investigate 10-Carboxypradimicin A’s role in overcoming antimicrobial resistance?

Methodological Answer:

  • Apply the PICO framework :
    • Population : Drug-resistant Candida spp.
    • Intervention : 10-Carboxypradimicin A ± standard antifungals.
    • Comparison : Monotherapy vs. combination therapy.
    • Outcome : Synergy quantified via fractional inhibitory concentration index (FICI) .
  • Ensure hypotheses meet FINER criteria (Feasible, Novel, Ethical, Relevant) by piloting assays in high-throughput screens .

Literature and Reproducibility

Q. What strategies ensure reproducible synthesis and bioactivity testing of 10-Carboxypradimicin A?

Methodological Answer:

  • Open Science Practices : Deposit raw NMR/MS spectra in repositories like Zenodo. Share synthetic protocols via protocols.io .
  • Detailed Metadata : Report solvent purity, instrument calibration dates, and batch-specific MIC variations in supplementary materials .
  • Collaborative Verification : Partner with independent labs to replicate key findings under blinded conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.